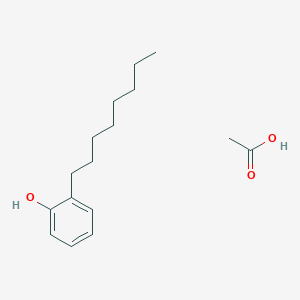
Acetic acid;2-octylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;2-octylphenol is an organic compound that combines the properties of acetic acid and 2-octylphenol. Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its pungent smell and sour taste. It is widely used in the food industry as vinegar. 2-octylphenol, on the other hand, is a phenolic compound with an octyl group attached to the benzene ring. This combination results in a compound with unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-octylphenol can be achieved through various methods. One common approach involves the esterification of acetic acid with 2-octylphenol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion.
Industrial Production Methods
Industrial production of acetic acid primarily involves the carbonylation of methanol via the Monsanto process. This process uses a rhodium catalyst and iodine as a promoter. For 2-octylphenol, industrial synthesis often involves the alkylation of phenol with 1-octene in the presence of an acid catalyst.
化学反应分析
Types of Reactions
Acetic acid;2-octylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenolic hydrogen can be substituted with various groups, such as alkyl or acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Friedel-Crafts alkylation or acylation reactions typically use aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Alkylated or acylated phenols.
科学研究应用
Acetic acid;2-octylphenol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of acetic acid;2-octylphenol involves its interaction with various molecular targets. The phenolic group can interact with proteins and enzymes, potentially inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s solubility and reactivity.
相似化合物的比较
Similar Compounds
Phenol: A simpler phenolic compound without the octyl group.
Octylphenol: Similar structure but lacks the acetic acid component.
Acetic Acid: Lacks the phenolic group and octyl chain.
Uniqueness
Acetic acid;2-octylphenol is unique due to the combination of the acidic and phenolic functionalities, along with the hydrophobic octyl chain. This combination imparts distinct chemical and physical properties, making it useful in various applications where both hydrophilic and hydrophobic interactions are required.
属性
CAS 编号 |
67367-09-3 |
|---|---|
分子式 |
C16H26O3 |
分子量 |
266.38 g/mol |
IUPAC 名称 |
acetic acid;2-octylphenol |
InChI |
InChI=1S/C14H22O.C2H4O2/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15;1-2(3)4/h8-9,11-12,15H,2-7,10H2,1H3;1H3,(H,3,4) |
InChI 键 |
BVEAJQHEAGAOAO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1=CC=CC=C1O.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



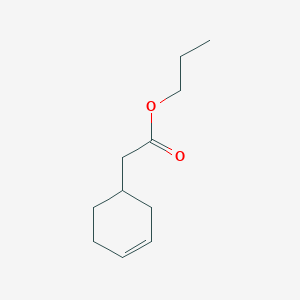
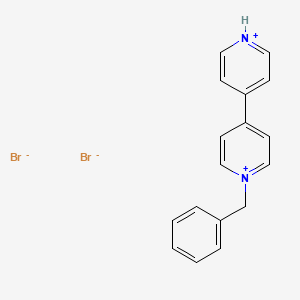

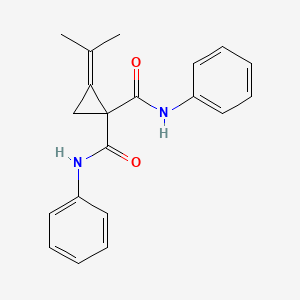
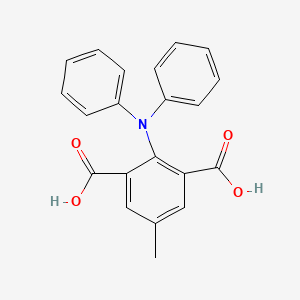



![Ethyl 7-azatetracyclo[4.1.0.0~2,4~.0~3,5~]heptane-7-carboxylate](/img/structure/B14472266.png)
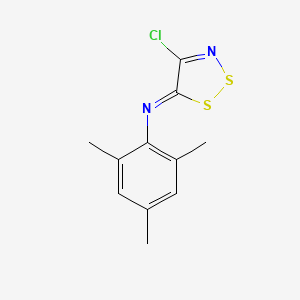
![4-N-prop-2-enylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride](/img/structure/B14472274.png)
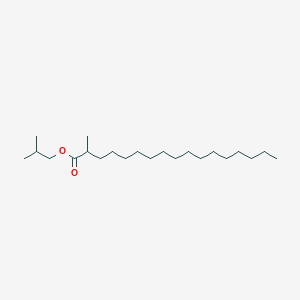
stannane](/img/structure/B14472292.png)
